molecular formula C10H15ClN2O3 B13056069 Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hcl

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hcl

Cat. No.: B13056069
M. Wt: 246.69 g/mol
InChI Key: CHRCMWGCJHTSON-QRPNPIFTSA-N
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Description

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a pyridine ring substituted with a methoxy group and an amino acid ester moiety, making it an interesting target for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-methoxypyridine-3-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using methanol and a suitable acid catalyst to form methyl 6-methoxypyridine-3-carboxylate.

    Amination: The ester undergoes a nucleophilic substitution reaction with an appropriate amine, such as (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate, under controlled conditions to yield the desired product.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates targeting various diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: It is investigated for its potential therapeutic effects and pharmacokinetic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-3-amino-3-(6-hydroxypyridin-3-YL)propanoate hydrochloride
  • Methyl (S)-3-amino-3-(6-chloropyridin-3-YL)propanoate hydrochloride
  • Methyl (S)-3-amino-3-(6-fluoropyridin-3-YL)propanoate hydrochloride

Uniqueness

Methyl (S)-3-amino-3-(6-methoxypyridin-3-YL)propanoate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility, stability, and interaction with specific biological targets compared to its analogs.

Properties

Molecular Formula

C10H15ClN2O3

Molecular Weight

246.69 g/mol

IUPAC Name

methyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;hydrochloride

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-9-4-3-7(6-12-9)8(11)5-10(13)15-2;/h3-4,6,8H,5,11H2,1-2H3;1H/t8-;/m0./s1

InChI Key

CHRCMWGCJHTSON-QRPNPIFTSA-N

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)OC)N.Cl

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)OC)N.Cl

Origin of Product

United States

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